![molecular formula C9H14N2OS B2932030 1-Methyl-4-(1,3-thiazol-2-yloxy)piperidine CAS No. 2196211-93-3](/img/structure/B2932030.png)
1-Methyl-4-(1,3-thiazol-2-yloxy)piperidine
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Overview
Description
“1-Methyl-4-(1,3-thiazol-2-yloxy)piperidine” is a compound that contains a piperidine and a thiazole group. Piperidine is an organic compound with the molecular formula (CH2)5NH, which consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) . The thiazole group is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms .
Synthesis Analysis
Piperidine derivatives are among the most important synthetic fragments for designing drugs . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The synthesis of substituted piperidines is an important task of modern organic chemistry . There are specific methods of piperidine synthesis, functionalization, and their pharmacological application .Molecular Structure Analysis
The molecular formula of “1-Methyl-4-(1,3-thiazol-2-yloxy)piperidine” is C9H15ClN2OS, with an average mass of 234.746 Da and a monoisotopic mass of 234.059357 Da .Chemical Reactions Analysis
Piperidine is produced by the hydrogenation of pyridine, usually over a molybdenum disulfide catalyst . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .Scientific Research Applications
Synthesis and Antimicrobial Activity
Several studies have focused on synthesizing new compounds containing thiazole, pyridine, and piperidine moieties for their potential antimicrobial activities. For example, El-Emary et al. (2005) conducted a study on the facile synthesis of new thiazolo[3,2]pyridines containing the pyrazolyl moiety and evaluated their antimicrobial activities (El-Emary et al., 2005). Similarly, Lamphon et al. (2004) explored the synthesis of unknown thiazolinone and thiazolo[3,2-a]pyridine derivatives having the morpholin-4-yl moiety, highlighting their antimicrobial potential (Lamphon et al., 2004).
Antiproliferative Effects
Research on the antiproliferative effects of novel compounds includes the work by Kumar et al. (2014), who synthesized a series of 2,3-disubstituted 4-thiazolidinone analogues and assessed their effects on human leukemic cells. Their findings indicated significant cytotoxic activities, suggesting potential applications in cancer therapy (Kumar et al., 2014).
Antihypertensive and Antidepressant Activity
Investigations into the cardiovascular and neural implications of related compounds have yielded interesting results. Kasuya et al. (1983) studied the antihypertensive activity of stereoisomers of 4-piperidyl-1,3-dihydro-2-oxo-2H-benzimidazoles, finding enhanced potencies in certain isomers, which could inform the development of more effective antihypertensive drugs (Kasuya et al., 1983). In the realm of neuropsychiatric research, Balsamo et al. (1987) synthesized 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives, evaluating them for antidepressant activity and finding promising results comparable to existing drugs (Balsamo et al., 1987).
Mechanism of Action
Target of Action
The compound “1-Methyl-4-(1,3-thiazol-2-yloxy)piperidine” is a derivative of piperidine . Piperidine derivatives are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . .
Mode of Action
Piperidine derivatives are known to exhibit a wide variety of biological activities . They are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Biochemical Pathways
Piperidine and its derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
The pharmacokinetic properties of piperidine derivatives are generally influenced by their chemical structure and the presence of functional groups .
Result of Action
Piperidine derivatives are known to exhibit a wide variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The action of piperidine derivatives can be influenced by various factors, including ph, temperature, and the presence of other substances .
properties
IUPAC Name |
2-(1-methylpiperidin-4-yl)oxy-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS/c1-11-5-2-8(3-6-11)12-9-10-4-7-13-9/h4,7-8H,2-3,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIWHVQPPPKPHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-(1,3-thiazol-2-yloxy)piperidine |
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